molecular formula C16H20N2O2 B3051048 3-(Tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylic acid CAS No. 306937-00-8

3-(Tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B3051048
CAS No.: 306937-00-8
M. Wt: 272.34 g/mol
InChI Key: GLRZXTWTYLYWEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylic acid is a complex organic compound featuring a pyrazole ring substituted with a tert-butyl group, a 3-methylbenzyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by functional group modifications to introduce the tert-butyl and 3-methylbenzyl groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced control over reaction conditions and improved yields compared to traditional batch processes . These systems allow for the continuous introduction of reagents and efficient heat management, making the process more sustainable and scalable.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions.

    Substitution: The aromatic ring and pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl and 3-methylbenzyl groups contribute to the compound’s binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Tert-butyl)-1-(3-methylphenyl)-1H-pyrazole-5-carboxylic acid
  • 3-(Tert-butyl)-1-(4-methylbenzyl)-1H-pyrazole-5-carboxylic acid
  • 3-(Tert-butyl)-1-(2-methylbenzyl)-1H-pyrazole-5-carboxylic acid

Uniqueness

3-(Tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of the tert-butyl and 3-methylbenzyl groups, which influence its chemical reactivity and biological activity. The combination of these substituents with the pyrazole ring and carboxylic acid group provides a distinct profile that sets it apart from similar compounds.

Properties

IUPAC Name

5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-11-6-5-7-12(8-11)10-18-13(15(19)20)9-14(17-18)16(2,3)4/h5-9H,10H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRZXTWTYLYWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=CC(=N2)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370874
Record name 3-tert-Butyl-1-[(3-methylphenyl)methyl]-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306937-00-8
Record name 3-(1,1-Dimethylethyl)-1-[(3-methylphenyl)methyl]-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306937-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-tert-Butyl-1-[(3-methylphenyl)methyl]-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(Tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-(Tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-(Tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-(Tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 6
3-(Tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.